Product packaging for 2-Chloro-4-methoxy-L-phenylalanine(Cat. No.:)

2-Chloro-4-methoxy-L-phenylalanine

Cat. No.: B8177436
M. Wt: 229.66 g/mol
InChI Key: XOTYDECZAOQPHR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methoxy-L-phenylalanine (CAS 1335546-83-2) is a non-natural, chiral phenylalanine derivative with the molecular formula C10H12ClNO3 . It belongs to a class of specialty chemicals that are critical building blocks in medicinal chemistry and drug discovery . Unnatural phenylalanine analogs are extensively investigated for their distribution in biologically active compounds and serve as key intermediates in the synthesis of potential therapeutics . For instance, structurally similar compounds, such as derivatives featuring a 4-methoxy-N-methylaniline group on the phenylalanine core, have demonstrated promising activity as HIV-1 Capsid (CA) protein inhibitors in antiviral research . Furthermore, other chiral phenylalanine derivatives with halogen and methoxy substituents have been identified as core components in potent broad-spectrum antitumor agents . The presence of both chloro and methoxy substituents on the aromatic ring makes this compound a valuable scaffold for structure-activity relationship (SAR) studies, enabling researchers to explore new chemical space in the development of novel pharmaceutical candidates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO3 B8177436 2-Chloro-4-methoxy-L-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTYDECZAOQPHR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Methoxy L Phenylalanine and Analogues

De Novo Synthetic Routes to Halogenated and Methoxylated Phenylalanine Structures

The creation of the specific 2-chloro-4-methoxy substitution pattern on the phenylalanine backbone requires precise control over electrophilic aromatic substitution reactions or the use of pre-functionalized starting materials.

Strategies for ortho-Chlorination and para-Methoxylation of Phenylalanine Backbone

Direct functionalization of the phenylalanine ring to achieve the desired 2-chloro-4-methoxy substitution is a challenging endeavor due to the directing effects of the amino acid side chain and the existing substituents. Ortho-chlorination of a para-methoxylated phenylalanine derivative would be a potential route, though it may suffer from a lack of regioselectivity, leading to a mixture of products. The presence of the electron-donating methoxy (B1213986) group at the para position would activate the ring towards electrophilic substitution, but directing an incoming chloro group specifically to the ortho position can be difficult to control.

Precursor Synthesis Approaches (e.g., from 2-chloro-4-methoxyaniline (B183069) derivatives)

A more controlled and widely applicable strategy involves the synthesis of the target amino acid from a pre-functionalized aromatic precursor. 2-Chloro-4-methoxyaniline is a key starting material in such approaches. nih.gov The synthesis of this precursor itself can be achieved through multi-step processes. For instance, a related compound, 2-ethyl-4-methoxy aniline (B41778), was synthesized from o-nitroethylbenzene in a four-step sequence involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis, with a total yield of about 55%. researchgate.net

Once the desired substituted aniline is obtained, it can be converted into the corresponding phenylalanine derivative through various established synthetic methodologies. One common approach is the Strecker synthesis, which involves the reaction of the corresponding aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another method is the Erlenmeyer-Plöchl synthesis, which proceeds via an azlactone intermediate.

Asymmetric Synthesis and Enantioselective Approaches for L-Configuration

Ensuring the correct stereochemistry at the alpha-carbon to produce the L-enantiomer is a critical aspect of the synthesis of 2-Chloro-4-methoxy-L-phenylalanine. Several powerful techniques have been developed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis of this compound

Asymmetric Catalysis in the Stereospecific Generation of L-Enantiomer

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral molecules. This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. For the synthesis of L-phenylalanine derivatives, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to a dehydroalanine (B155165) derivative has been shown to be effective. acs.org This method proceeds through a cascade of conjugate addition and enantioselective protonation. acs.org

Another powerful technique is asymmetric phase-transfer catalysis. Using pseudoenantiomeric quaternary cinchona alkaloid-based phase-transfer catalysts, both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives can be synthesized through the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides. nih.gov This method offers excellent yields and enantioselectivity, with the stereochemical outcome being predictable based on the choice of the cinchonine- or cinchonidine-derived catalyst. nih.gov

Catalyst TypeResulting Enantiomer
Cinchonine-derived(R)-α-amino acid derivatives nih.gov
Cinchonidine-derived(S)-α-amino acid derivatives nih.gov

Enzyme-Catalyzed Biotransformations for Stereoselective Production (e.g., Phenylalanine Ammonia Lyase applications)

Enzymes are highly efficient and stereoselective catalysts that are increasingly used in organic synthesis. Phenylalanine ammonia lyases (PALs) are particularly valuable for the synthesis of L-phenylalanine and its derivatives. nih.govnih.govfrontiersin.orgfrontiersin.org PALs catalyze the reversible addition of ammonia to the double bond of a corresponding trans-cinnamic acid derivative. frontiersin.orgfrontiersin.org This reaction is highly enantioselective, typically affording the L-amino acid. nih.gov

The use of PALs for the synthesis of non-natural L-phenylalanine derivatives has been demonstrated to be a cost-effective method. frontiersin.orgfrontiersin.org While the natural function of PALs is the deamination of L-phenylalanine, the reverse reaction can be favored by using high concentrations of ammonia. nih.govfrontiersin.orgfrontiersin.org To enhance the efficiency and reusability of the biocatalyst, PALs can be immobilized on solid supports. frontiersin.org This allows for their use in continuous flow reactors, leading to shorter reaction times and excellent conversions. frontiersin.org

EnzymeApplication
Phenylalanine Ammonia Lyase (PAL)Asymmetric hydroamination of cinnamic acids to L-phenylalanines nih.gov

Engineered PALs and other enzymes are also being developed to broaden the substrate scope and improve the catalytic efficiency for the synthesis of a wider range of non-natural amino acids. acs.org

Protecting Group Strategies in this compound Synthesis (e.g., Boc, Fmoc methodologies)

The synthesis of this compound and its analogs necessitates the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl functionalities during the introduction of substituents onto the aromatic ring or modification of the side chain. The two most commonly employed amine-protecting groups in modern peptide synthesis and the preparation of amino acid derivatives are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc (tert-butyloxycarbonyl) Methodology:

The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of reaction conditions and its facile removal with moderate acids. A general and widely used method for the introduction of the Boc group to an amino acid, such as L-phenylalanine, involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) in a suitable solvent system. orgsyn.org This straightforward procedure typically results in high yields of the N-Boc protected amino acid. orgsyn.org

For the synthesis of N-Boc-2-Chloro-4-methoxy-L-phenylalanine, a plausible route would involve the initial protection of a suitable phenylalanine precursor, followed by the introduction of the chloro and methoxy groups. Alternatively, a pre-functionalized aromatic starting material could be used to construct the amino acid. The synthesis of related substituted phenylalanine amides has been demonstrated starting from Boc-protected amino acids, which allows for derivatization without racemization of the chiral center. nih.gov The synthesis of N-Boc-L-phenylalanine derivatives can be achieved through various established protocols, often serving as a key step in the preparation of more complex molecules. orgsyn.org

Fmoc (9-fluorenylmethyloxycarbonyl) Methodology:

The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups. The synthesis of Fmoc-protected amino acids is a critical step for their use in SPPS. A common method for the preparation of Fmoc-amino acids involves the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl ester (Fmoc-OSu) under basic conditions.

The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine, an analog of the target compound, typically starts with a Boc-protected 4-hydroxy-L-phenylalanine. After the introduction of the phenoxy group, the Boc group is removed, and the free amine is then protected with an Fmoc reagent. A similar strategy could be envisioned for this compound, where a suitably substituted phenylalanine derivative is protected with the Fmoc group. The commercial availability of compounds like Fmoc-2-chloro-L-phenylalanine and Fmoc-2-chloro-4-fluoro-L-phenylalanine indicates that robust synthetic methods for these types of molecules exist. chemimpex.comchemimpex.com The synthesis of N-Fmoc-L-fluoroalanine has been accomplished, highlighting the utility of this protecting group for creating building blocks for peptide synthesis. researchgate.net

Protecting GroupIntroduction ReagentCleavage ConditionKey Advantages
Boc Di-tert-butyl dicarbonateModerate Acid (e.g., TFA)Stable to a wide range of conditions, cost-effective.
Fmoc Fmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine)Orthogonal to acid-labile side-chain protecting groups, ideal for SPPS.

Optimization of Synthetic Protocols for Research Scale Production

The transition of a synthetic route from a small-scale discovery phase to a larger, research-scale production requires careful optimization of the reaction conditions to ensure efficiency, reproducibility, and safety. For unnatural amino acids like this compound, this optimization is crucial for providing sufficient material for further biological evaluation and drug development studies.

Several key aspects are considered during the optimization of synthetic protocols:

Catalyst and Reagent Screening: The efficiency of cross-coupling reactions, which are often employed to form the carbon-carbon bonds in the amino acid side chain, is highly dependent on the choice of catalyst and ligands. Modern synthetic methods, such as palladium-catalyzed C-H activation, offer more direct routes to substituted amino acids and can be optimized for larger scale. scripps.edu

Reaction Conditions: Parameters such as temperature, reaction time, solvent, and concentration of reactants are meticulously optimized to maximize the yield and purity of the product while minimizing side reactions. For example, in the synthesis of fluorinated phenylalanine derivatives, the conditions for the coupling of organozinc iodides with aryl halides have been refined to improve yields. beilstein-journals.org

Purification Methods: As the scale of the synthesis increases, purification by chromatography can become a bottleneck. Developing crystallization or extraction procedures for the final product and key intermediates is often a critical optimization step.

Stereochemical Control: Maintaining the stereochemical integrity of the chiral center is paramount. Asymmetric synthesis methods, such as those employing chiral catalysts or auxiliaries, are continuously being improved to provide high enantiomeric excess on a larger scale. nih.gov Recent advances in the asymmetric synthesis of unnatural α-amino acids through photoredox-mediated processes offer promising avenues for scalable and efficient production. rsc.org

The development of robust and scalable synthetic routes is an ongoing area of research, with new methods and strategies continually being reported to facilitate the production of valuable unnatural amino acids for scientific investigation. nih.govresearchgate.net

Stereochemical Aspects and Enantiomeric Control in 2 Chloro 4 Methoxy L Phenylalanine Research

Enantiomeric Purity Assessment in Synthesized 2-Chloro-4-methoxy-L-phenylalanine Protocols

The synthesis of a specific enantiomer, such as this compound, necessitates rigorous methods to confirm its enantiomeric purity and quantify the presence of any unwanted D-enantiomer. The enantiomeric excess (ee) is a measure of this purity. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent. researchgate.net

Chiral HPLC Methods: The primary strategy for separating enantiomers is chiral HPLC, which can be approached in two ways:

Indirect Separation (Diastereomer Formation): In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. A common derivatizing agent is (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH2). nih.gov For neutral amino acids, the L-L diastereomer is typically eluted faster than the D-L diastereomer. nih.gov Another fluorescent derivatizing reagent, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), allows for sensitive detection. nih.gov The enantiomeric purity is calculated from the peak areas of the separated diastereomers. nih.gov

Direct Separation (Chiral Stationary Phases - CSPs): This is the most direct method, where the enantiomers are separated on an HPLC column that contains a chiral stationary phase. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are effective for amino acid derivatives:

Pirkle-type phases: These are based on small chiral molecules bound to a silica (B1680970) support. nih.gov

Polysaccharide-based phases: Derivatives of cellulose (B213188) or amylose, such as cellulose tris(3-chloro-4-methylphenyl carbamate), create chiral cavities where enantiomers are selectively retained. windows.net

Macrocyclic glycopeptide phases: Antibiotics like teicoplanin can be bonded to silica to create a CSP that effectively separates amino acid enantiomers. nih.gov

Other Analytical Methods: While HPLC is the most common, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used. This involves using chiral solvating agents that induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. acs.org

The following table summarizes the primary analytical methods for assessing the enantiomeric purity of chiral amino acids like this compound.

MethodPrincipleTypical Reagents/PhasesAdvantages
Indirect Chiral HPLC Pre-column derivatization to form diastereomers, followed by separation on an achiral column. nih.govDerivatizing agents: FDNP-Val-NH2, NBD-Cl. nih.govnih.govUses standard HPLC columns; high sensitivity with fluorescent tags.
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). researchgate.netCSPs: Pirkle-type, Polysaccharide-based (e.g., Lux Cellulose-2), Macrocyclic Glycopeptide (e.g., Teicoplanin). nih.govwindows.netnih.govDirect analysis without derivatization; high resolution.
Chiral NMR Spectroscopy Use of a chiral solvating agent to induce different chemical shifts for each enantiomer. acs.orgChiral Solvating Agents (CSAs).Provides structural information; no separation needed.

Stereochemical Influences on Biochemical Interactions of L-Phenylalanine Derivatives

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. The specific three-dimensional structure of an L-phenylalanine derivative like this compound governs its ability to bind to the active site of enzymes or the binding pocket of receptors. The amino (-NH2), carboxylic acid (-COOH), and the substituted phenyl side chain are oriented in a precise spatial arrangement around the α-carbon. nih.gov

This defined geometry is crucial for forming specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with a biological target. The hydrophobic phenyl ring, a key feature of phenylalanine, plays a significant role in these interactions, often inserting into hydrophobic pockets within a protein. wikipedia.orgyoutube.com

For this compound, the stereochemistry dictates not only the orientation of the core amino acid structure but also the positioning of the chloro and methoxy (B1213986) groups on the aromatic ring. A change from the L- to the D-configuration would alter the spatial presentation of these functional groups, potentially preventing the molecule from fitting correctly into its intended binding site, thereby reducing or eliminating its biological effect. The enzyme's active site is itself chiral and will preferentially bind the enantiomer that provides the most stable diastereomeric enzyme-substrate complex. nih.gov Therefore, the L-configuration is essential for the specific biochemical interactions and the resulting physiological or pharmacological activity of the compound.

Directed Evolution and Enzyme Engineering for Modified Stereoselectivity with Phenylalanine Analogues (e.g., Diketoreductase mutants affecting enantiopreference)

The synthesis of enantiomerically pure amino acids is a significant challenge in chemistry. Biocatalysis, using enzymes, offers a powerful solution due to the inherent stereoselectivity of these natural catalysts. However, wild-type enzymes are often not efficient with non-natural substrates. Directed evolution and rational enzyme engineering are revolutionary techniques used to create tailored biocatalysts with enhanced activity, stability, and, crucially, modified stereoselectivity toward non-natural substrates like substituted phenylalanine analogues. nih.govyoutube.com

Phenylalanine Ammonia-Lyases (PAL): Phenylalanine ammonia-lyases (PALs) catalyze the reversible amination of cinnamic acids to form L-phenylalanines. nih.gov While highly selective for their natural substrates, their activity on bulky, substituted substrates is often poor. Protein engineering has been used to overcome this limitation. By introducing mutations at key residues within the enzyme's active site, the substrate scope can be expanded.

For example, research on PAL from Petroselinum crispum (PcPAL) has shown that mutating residues like F137 and I460, which are located in the active site, can dramatically improve the enzyme's ability to accept bulky substrates. A double mutant, F137V/I460V-PcPAL, demonstrated significantly enhanced activity for the synthesis of various L-arylalanines from their corresponding acrylates, achieving high conversion and excellent enantioselectivity. nih.gov These engineered enzymes provide a direct biocatalytic route to valuable L-phenylalanine analogues. nih.govnih.gov

The table below shows the effectiveness of engineered PcPAL variants in the synthesis of L-phenylalanine analogues. nih.gov

Substrate (Arylacrylate)Enzyme VariantConversion (%)Enantiomeric Excess (ee, %)
(E)-3-(4-methoxyphenyl)acrylateF137V/I460V-PcPAL74>99
(E)-3-(naphthalen-2-yl)acrylateF137V/I460V-PcPAL73>99
(E)-3-([1,1'-biphenyl]-4-yl)acrylateF137V/I460V-PcPAL6882
(E)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)acrylateF137V/I460V-PcPAL5095

Ketoreductases (KREDs) / Diketoreductases: Ketoreductases (KREDs), a class of oxidoreductases, are instrumental in the asymmetric synthesis of chiral alcohols and amino alcohols from their corresponding keto precursors. Directed evolution has been successfully applied to KREDs to achieve high stereoselectivity in the synthesis of precursors for complex chiral molecules. Through structure-guided rational design, a ketoreductase from Exiguobacterium sp. (WTEA) was engineered for the asymmetric reduction of bulky α-amino β-keto esters. rsc.org

After several rounds of mutation, a variant known as M30 was created. This mutant exhibited exceptional stereoselectivity (>99% diastereomeric ratio and >99% enantiomeric excess) and high conversion rates (>99%) for a range of bulky substrates. rsc.org The mutations work by altering the size and shape of the substrate-binding pockets, which forces the substrate to bind in a specific orientation, thus controlling the stereochemical outcome of the reduction. nih.gov This approach, known as dynamic reductive kinetic resolution (DYRKR), is highly effective for establishing multiple stereocenters in a single step. rsc.org The success in engineering these enzymes demonstrates the potential for producing chiral building blocks for complex pharmaceuticals with near-perfect stereochemical control. nih.govrsc.org

Phenylalanine Dehydrogenases (PDH): Phenylalanine dehydrogenase (PDH) catalyzes the reversible reductive amination of phenylpyruvate and its analogues to the corresponding L-amino acids, using NADH as a cofactor. wikipedia.orgcapes.gov.br Engineering efforts on PDH from organisms like Thermoactinomyces intermedius have focused on altering substrate specificity to produce novel L-amino acids. nih.gov By analyzing the enzyme's binding pocket and introducing targeted mutations, researchers can decrease the enzyme's affinity for its natural substrate and increase its activity toward new, non-proteinogenic keto acids, thereby enabling the synthesis of a wider variety of L-phenylalanine derivatives. nih.gov

Derivatization and Chemical Reactivity of 2 Chloro 4 Methoxy L Phenylalanine

Functional Group Transformations on the Amino Acid Backbone of 2-Chloro-4-methoxy-L-phenylalanine

The amino acid backbone of this compound, consisting of an amine group, a carboxylic acid group, and a chiral center, is amenable to a variety of well-established chemical transformations common in peptide chemistry and amino acid derivatization.

The primary amine group can undergo N-acylation to form amides, N-alkylation, and can be protected with standard protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to facilitate peptide synthesis. For instance, the use of Fmoc-Cl or Boc-anhydride would yield the corresponding N-protected derivatives, which are crucial intermediates for solid-phase peptide synthesis.

The carboxylic acid moiety can be converted to esters, amides, or acid chlorides. Esterification, for example, can be achieved by reaction with an alcohol under acidic conditions. Amide formation can be accomplished by coupling the carboxylic acid with a primary or secondary amine using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Table 1: Representative Transformations of the Amino Acid Backbone

Starting MaterialReagent(s)ProductTransformation Type
This compoundBoc-anhydride, baseBoc-2-Chloro-4-methoxy-L-phenylalanineN-protection
This compoundFmoc-Cl, baseFmoc-2-Chloro-4-methoxy-L-phenylalanineN-protection
This compoundMethanol, H+This compound methyl esterEsterification
This compoundBenzylamine, DCCN-Benzyl-2-chloro-4-methoxy-L-phenylalaninamideAmide coupling

Modifications of the Chlorinated and Methoxylated Phenyl Ring for Structure-Activity Relationship Studies

The electron-donating methoxy (B1213986) group and the electron-withdrawing, ortho-directing chloro group on the phenyl ring significantly influence its reactivity in electrophilic aromatic substitution reactions. The positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents would need to be carefully considered for regioselective transformations.

For SAR studies, further modifications on the phenyl ring can be explored. For example, nitration would likely occur at the position ortho to the methoxy group and meta to the chloro group (C3) or ortho to both (C5), depending on the reaction conditions. Subsequent reduction of the nitro group would yield an amino group, providing a handle for further functionalization. Halogenation reactions, such as bromination, could also introduce additional diversity.

The methoxy group itself can be a point of modification. Demethylation to the corresponding phenol (B47542) would provide a site for introducing a wide array of substituents via ether or ester linkages.

Side Chain Engineering and Introduction of Diverse Functionalities

Beyond modifications of the existing functional groups, the entire phenylalanyl side chain can be viewed as a scaffold for more complex engineering. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could potentially be employed at the C2-chloro position, although the chloro substituent is generally less reactive than bromo or iodo analogs in such reactions. Success would depend on the choice of catalyst and reaction conditions.

Alternatively, the synthesis of analogs with different substitution patterns on the phenyl ring, starting from different building blocks, is a common strategy in medicinal chemistry to explore the chemical space around a lead compound.

Regioselective Reactions and Selectivity Control in this compound Chemistry

Controlling regioselectivity is a key challenge and opportunity in the chemistry of this compound. In electrophilic aromatic substitution reactions, the interplay between the activating, ortho-para directing methoxy group and the deactivating, ortho-para directing chloro group will determine the position of incoming electrophiles. The methoxy group at C4 and the chloro group at C2 would likely direct incoming electrophiles to the C5 position, which is ortho to the methoxy group and para to the chloro group.

In the context of peptide synthesis, the stereochemical integrity of the chiral center at the alpha-carbon must be maintained. The use of appropriate protecting groups and coupling reagents, along with carefully controlled reaction conditions, is essential to prevent racemization. The synthesis of specific enantiomers, such as the D-form of 2-Chloro-4-methoxy-phenylalanine, has been documented and is important for studying stereospecific interactions with biological targets nih.gov. The use of chiral catalysts in asymmetric synthesis is a powerful tool for controlling the stereochemistry of unnatural amino acids nih.gov.

Advanced Analytical and Spectroscopic Characterization in 2 Chloro 4 Methoxy L Phenylalanine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-4-methoxy-L-phenylalanine, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to piece together the molecular structure.

¹H NMR (Proton NMR) applications focus on identifying the chemical environment of the hydrogen atoms within the molecule. The spectrum of a related compound, L-phenylalanine, shows characteristic signals for the aromatic protons, the alpha-hydrogen, and the beta-hydrogens. hmdb.cachemicalbook.com For this compound, specific shifts would be expected due to the influence of the chloro and methoxy (B1213986) substituents on the phenyl ring.

¹³C NMR (Carbon-13 NMR) provides information on the different carbon atoms in the molecule. np-mrd.orgchemicalbook.com In the case of L-phenylalanine, distinct signals are observed for the carboxyl carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons. hmdb.cachemicalbook.com The introduction of the chloro and methoxy groups on the phenyl ring of this compound would lead to predictable changes in the chemical shifts of the aromatic carbons, aiding in the confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for L-Phenylalanine Data for the parent compound L-phenylalanine is provided for comparative purposes.

Nucleus Atom Chemical Shift (ppm)
¹HAromatic Protons7.333 - 7.428 chemicalbook.com
¹HAlpha-Hydrogen3.990 chemicalbook.com
¹HBeta-Hydrogens3.126, 3.286 chemicalbook.com
¹³CCarboxyl Carbon175.0
¹³CAlpha-Carbon56.0
¹³CBeta-Carbon38.0
¹³CAromatic C1138.0
¹³CAromatic C2/C6130.0
¹³CAromatic C3/C5129.0
¹³CAromatic C4127.0

Note: The exact chemical shifts for this compound would vary due to the electronic effects of the chloro and methoxy groups.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. mdpi.com

When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. For instance, the related compound 2-Chloro-L-phenylalanine shows a precursor m/z of 200.0473 for the [M+H]⁺ ion and 198.0327 for the [M-H]⁻ ion. nih.gov The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and side-chain cleavages.

Table 2: Mass Spectrometry Data for a Related Phenylalanine Derivative

Compound Precursor Ion Precursor m/z Key Fragment Ions (m/z)
2-Chloro-L-phenylalanine[M+H]⁺200.0473183, 154 nih.gov
2-Chloro-L-phenylalanine[M-H]⁻198.0327181, 162 nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nist.govchemicalbook.com The IR spectrum of an amino acid like this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic ring. researchgate.net The presence of the methoxy group would also give rise to a characteristic C-O stretching band.

Raman Spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com It is particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the aromatic ring. koreascience.kr

Table 3: General IR Absorption Ranges for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (N-H)Stretch3300 - 3500
Carboxylic Acid (O-H)Stretch2500 - 3300 (broad)
Carbonyl (C=O)Stretch1700 - 1725
Aromatic (C=C)Stretch1450 - 1600
Methoxy (C-O)Stretch1000 - 1300
Chloro (C-Cl)Stretch600 - 800

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and quantifying the enantiomeric excess (ee). nih.gov This is particularly important in pharmaceutical applications where one enantiomer may have the desired biological activity while the other may be inactive or even harmful.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. windows.net The enantiomeric excess is then determined by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov Method development often involves optimizing the mobile phase composition, such as the ratio of solvents like n-hexane and isopropanol, and the column temperature to achieve baseline separation. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography can be employed to determine the precise three-dimensional structure of its derivatives in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Applications of 2 Chloro 4 Methoxy L Phenylalanine As a Chiral Building Block

Incorporation into Peptides and Peptidomimetics

The integration of 2-Chloro-4-methoxy-L-phenylalanine into peptide sequences is a key strategy for developing novel therapeutic agents and research tools. The altered side chain can induce specific conformational constraints, enhance binding affinity to biological targets, and improve pharmacokinetic profiles compared to peptides composed solely of natural amino acids.

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling peptide chains, and the incorporation of this compound is readily achievable using standard protocols. uci.edunih.gov The amino acid is typically introduced as its N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected derivative, Fmoc-2-Chloro-4-methoxy-L-phenylalanine. This allows for its sequential addition to a growing peptide chain anchored to a solid support.

The general cycle of SPPS involves the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. This process is repeated until the desired sequence is assembled. The choice of solid support is crucial and depends on the desired C-terminal functionality of the peptide. For instance, a 2-chlorotrityl chloride resin is often used for the synthesis of peptides with a C-terminal carboxylic acid, while a Rink amide resin is employed to obtain peptide amides. uci.edu

The coupling of Fmoc-2-Chloro-4-methoxy-L-phenylalanine is typically mediated by a variety of activating reagents to form a reactive species that readily forms a peptide bond with the free amine of the resin-bound peptide. Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma), or phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). The selection of the coupling cocktail is optimized to ensure high coupling efficiency and minimize potential side reactions, such as racemization.

Table 1: Common Reagents and Resins in Solid-Phase Peptide Synthesis

Component Examples Function
Solid Support (Resin) 2-Chlorotrityl chloride, Rink Amide, WangProvides a solid anchor for the growing peptide chain.
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Protects the α-amino group during coupling reactions.
Coupling Reagents DIC/Oxyma, HBTU, HATU, PyBOPActivate the carboxylic acid for peptide bond formation.
Deprotection Reagent Piperidine in DMFRemoves the Fmoc protecting group.
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengersCleaves the completed peptide from the resin.

While less common for long peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. In this approach, both the N-protected amino acid and the C-protected amino acid (or peptide) are dissolved in a suitable organic solvent, and a coupling agent is added to facilitate peptide bond formation. nih.govnih.gov

For the incorporation of this compound, the N-terminus is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl). The carboxylic acid of the other component is often protected as a simple ester, for example, a methyl or benzyl (B1604629) ester. The coupling is achieved using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. youtube.com After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle.

Utilization as a Scaffold for Complex Organic Molecule Synthesis

The chiral backbone of this compound serves as an excellent starting point, or scaffold, for the synthesis of more complex, non-peptidic molecules. The amino and carboxylic acid functionalities provide convenient handles for elaboration, while the substituted phenyl ring can be further modified or used to direct the stereochemistry of subsequent reactions. This approach is particularly valuable in the construction of peptidomimetics, where the peptide backbone is replaced with a more stable or orally bioavailable scaffold that retains the critical side-chain functionalities for biological activity.

Precursor for Bioactive Compound Libraries and Probes

In the quest for new drug candidates and chemical probes to investigate biological processes, the generation of compound libraries with diverse structures is essential. This compound is an attractive precursor for such libraries due to the potential for diversification at multiple points of the molecule. The amino group, the carboxylic acid, and the aromatic ring can all be functionalized with a wide array of chemical moieties.

The presence of the chloro and methoxy (B1213986) groups on the phenyl ring is particularly significant in this context. These substituents can influence the binding affinity and selectivity of the resulting compounds for their biological targets. For instance, the chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding. The methoxy group can act as a hydrogen bond acceptor and can also be used to fine-tune the electronic properties and metabolic stability of the molecule. By systematically varying the substituents at other positions of the this compound scaffold, chemists can generate libraries of compounds with a range of pharmacological properties, increasing the probability of identifying potent and selective bioactive molecules.

Enzymatic and Receptor Interaction Studies Involving 2 Chloro 4 Methoxy L Phenylalanine Analogues

Investigations with Phenylalanine Ammonia (B1221849) Lyase (PAL) Activity

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. nih.gov This pathway is responsible for the biosynthesis of a wide array of phenolic compounds. nih.gov The activity of PAL is crucial for redirecting carbon flow from primary to secondary metabolism. nih.gov Studies have shown that bacterial PAL, such as the one from Anabaena variabilis, exhibits broad substrate specificity, which can include chlorinated derivatives of L-phenylalanine. caymanchem.com For instance, 2-Chloro-L-phenylalanine, a non-proteinogenic amino acid, has been utilized in metabolomics studies, highlighting its interaction with metabolic pathways where PAL is a key player. caymanchem.com The evolution of the PAL enzyme family from algae to angiosperms indicates an expansion and diversification of its function, which is closely linked to the development of vascular tissues and the synthesis of complex phenolic compounds like lignin (B12514952) and flavonoids. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The inhibitory effects of phenylalanine analogues on various enzymes are a significant area of research. These studies help in understanding the mechanism of action and designing more potent and specific inhibitors.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning in foods. nih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone. mdpi.com Various compounds, including derivatives of cinnamic acid, have been investigated as tyrosinase inhibitors. For example, 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have been shown to inhibit mushroom tyrosinase activity. nih.gov Their mechanism is described as reversible and uncompetitive. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, for the diphenolase activity were determined to be 0.765 mM for 2-chlorocinnamic acid and 0.295 mM for 2,4-dichlorocinnamic acid. nih.gov

Urease: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbamate. nih.gov It is a significant virulence factor for some bacteria, such as Helicobacter pylori. nih.gov The design of urease inhibitors is an active area of research for potential treatments of conditions like peptic ulcers. nih.gov Inhibitors of urease can be classified as active-site directed or mechanism-based. nih.govresearchgate.net The interaction between the inhibitor and the enzyme often involves the chelation of the nickel ions in the active site. nih.gov

α-Glucosidase: α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.govscielo.br Various natural and synthetic compounds are being explored as α-glucosidase inhibitors. researchgate.netresearchgate.net For instance, bavachalcone, a compound from Fructus Psoraleae, has demonstrated potent α-glucosidase inhibitory activity with a mixed competitive and non-competitive mechanism. scielo.brresearchgate.net

3CLpro: The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV. nih.gov Developing inhibitors for this enzyme is a key strategy for antiviral drug development. nih.gov Research has focused on peptidomimetics and small molecules that can target the active site of 3CLpro. nih.gov For example, a series of anilide analogues derived from 2-chloro-4-nitroaniline (B86195) and L-phenylalanine have been synthesized and evaluated for their inhibitory activity against SARS-CoV 3CLpro. nih.gov One potent competitive inhibitor from this series, compound 14a, exhibited an IC50 value of 0.06 µM and a Ki value of 0.03 µM. nih.gov

Receptor Binding Affinity and Ligand-Receptor Interactions of Phenylalanine Analogues

Phenylalanine analogues are also studied for their ability to bind to and modulate the activity of various receptors, which are critical for cellular signaling.

5-HT6 Receptor: The 5-HT6 receptor, a subtype of the serotonin (B10506) receptor, is predominantly found in the central nervous system and is implicated in cognitive processes. nih.gov Antagonists of the 5-HT6 receptor are being investigated as potential cognitive enhancers for conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov The development of selective 5-HT6 receptor antagonists has shown that blocking these receptors can improve performance in learning and memory tasks in preclinical models. nih.gov Structure-activity relationship studies have led to the identification of potent and selective antagonists, such as those with a benzimidazole (B57391) core, where interactions like halogen bonding with the receptor have been shown to be important for high affinity. researchgate.net

β2-Adrenergic Receptor: The β2-adrenergic receptor (β2AR) is a G protein-coupled receptor (GPCR) that plays a vital role in regulating cardiovascular and pulmonary functions. plos.org It is a target for drugs used to treat asthma and other conditions. The binding of ligands to the β2AR can stabilize specific conformational states of the receptor, leading to either activation or inhibition of downstream signaling pathways. nih.gov Studies have shown that agonists with different structures can bind to distinct conformations of the β2AR. plos.org The formation of signaling complexes between the β2AR and other proteins, such as ion channels and other receptors, is crucial for specific and efficient signal transduction. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified Phenylalanine Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features that are important for its interaction with a biological target. nih.gov For instance, in the development of KCa2 channel positive modulators, analogues of a template compound were synthesized and evaluated. nih.gov It was found that increasing the hydrophobicity of the molecule by replacing a cyclohexyl group with a substituted phenyl group resulted in more potent compounds. nih.gov Similarly, in the design of USP1/UAF1 deubiquitinase inhibitors, a quantitative high-throughput screen followed by medicinal chemistry optimization led to the identification of potent N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov These studies demonstrated a strong correlation between the inhibitory potency of the compounds and their activity in cancer cells. nih.gov

Interactive Data Tables

Table 1: Enzyme Inhibition Data for Phenylalanine Analogues and Related Compounds

EnzymeInhibitorIC50Mechanism of InhibitionSource
Tyrosinase (diphenolase)2-chlorocinnamic acid0.765 mMReversible, Uncompetitive nih.gov
Tyrosinase (diphenolase)2,4-dichlorocinnamic acid0.295 mMReversible, Uncompetitive nih.gov
α-GlucosidaseBavachalcone15.35 ± 0.57 µg/mLMixed competitive and non-competitive scielo.brresearchgate.net
α-GlucosidaseAcarbose (standard)2.77 ± 0.09 mg/mLN/A scielo.brresearchgate.net
SARS-CoV 3CLproCompound 14a (anilide analogue)0.06 µMCompetitive nih.gov

Table 2: Receptor Binding and Functional Activity of Phenylalanine Analogues and Related Compounds

ReceptorCompound TypeKey FindingSource
5-HT6 ReceptorBenzimidazole-based antagonistsHalogen bond interaction with the receptor is important for high affinity. researchgate.net
β2-Adrenergic ReceptorVarious agonistsAgonists with distinct structures bind to different conformations of the receptor. plos.org
KCa2.2a ChannelCyPPA analogue (compound 2d)Potentiated the channel with an EC50 of 49.72 ± 11.3 μM. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 2 Chloro 4 Methoxy L Phenylalanine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. epstem.netmdpi.comresearchgate.netnih.govsemanticscholar.org For 2-Chloro-4-methoxy-L-phenylalanine, DFT methods like B3LYP and B3PW91 can be employed to optimize the molecular geometry and calculate a wide range of electronic properties. epstem.net These calculations provide valuable information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be determined through DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions and chemical reactions.

Mulliken Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into the charge distribution and potential sites for interaction.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR (1H and 13C) chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental data to validate the computational model. epstem.netmdpi.comsemanticscholar.org

Table 1: Representative Theoretical Electronic Properties of Phenylalanine Derivatives Calculated by DFT

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery and design, as it helps to understand the binding mode and affinity of a potential drug molecule. For this compound and its derivatives, molecular docking simulations can identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex. nih.gov

The docking process involves:

Preparation of the Ligand and Protein: The 3D structures of the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the active site of the protein.

Conformational Sampling: The algorithm explores various conformations of the ligand within the active site of the protein.

Scoring: A scoring function is used to evaluate the binding affinity of each conformation, predicting the most stable binding mode.

The results of molecular docking simulations can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, a study on similar chloro-substituted compounds revealed pi-pi stacking and pi-anion interactions with key residues like histidine, tyrosine, and glutamate. nih.gov

Table 2: Illustrative Molecular Docking Results for a Phenylalanine Analog with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr122, Phe258, Arg345
Types of InteractionsHydrogen bond, Pi-Pi stacking

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes and the stability of molecular complexes. For this compound, MD simulations can be used to study its conformational preferences in different environments and to assess the stability of its binding to a protein target. nih.govnih.gov

Key applications of MD simulations in this context include:

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify its stable conformations. This is particularly important for flexible molecules like amino acid derivatives. nih.govresearchgate.netgmu.edu

Binding Stability: When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the ligand remains stably bound in the active site. nih.gov

Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone.

Table 3: Example of Molecular Dynamics Simulation Output for a Ligand-Protein Complex

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)
00.00.0
101.21.5
201.51.6
301.41.5

Chemoinformatics and QSAR Approaches in this compound Analog Design

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

For the design of this compound analogs, a QSAR study would typically involve the following steps:

Data Set: A series of analogs with known biological activities is required.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Once a reliable QSAR model is developed, it can be used to predict the activity of virtual analogs of this compound, helping to prioritize which compounds to synthesize and test experimentally.

Table 4: Hypothetical QSAR Model for a Series of Phenylalanine Analogs

DescriptorCoefficientDescription
LogP0.45Lipophilicity
TPSA-0.21Topological Polar Surface Area
HOMO Energy0.15Highest Occupied Molecular Orbital Energy

Advanced Research Directions and Future Outlook for 2 Chloro 4 Methoxy L Phenylalanine

Integration into Advanced Bioconjugation Techniques

The site-specific modification of proteins and other biomolecules, or bioconjugation, is a cornerstone of modern drug development, diagnostics, and materials science. The introduction of unnatural amino acids with unique chemical handles has revolutionized this field. While direct research on the bioconjugation applications of 2-Chloro-4-methoxy-L-phenylalanine is still in its nascent stages, the inherent reactivity of the chloro-substituted phenyl ring suggests significant potential.

The presence of a chlorine atom on the aromatic ring offers a potential site for various chemical modifications that are orthogonal to the chemistry of natural amino acids. For instance, palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, could be employed to attach a wide range of functional groups to proteins containing this UAA. nih.gov This would allow for the site-specific labeling of proteins with imaging agents, therapeutic payloads, or moieties that enhance their stability and function.

Recent advancements in photoredox catalysis for the site-selective bioconjugation of native phenylalanine residues highlight a promising avenue for this compound. nih.govchemrxiv.org These mild, light-induced methods could potentially be adapted to target the electronically modified phenyl ring of this UAA with greater selectivity, enabling the development of homogeneously modified protein drugs with improved therapeutic properties. nih.govchemrxiv.org The Fmoc-protected derivative, Fmoc-2-chloro-L-phenylalanine, is already utilized in bioconjugation processes, underscoring the feasibility of this approach. chemimpex.com

Table 1: Potential Bioconjugation Strategies for this compound

Bioconjugation Strategy Description Potential Application
Palladium-Catalyzed Cross-CouplingFormation of new carbon-carbon or carbon-heteroatom bonds at the chloro position.Site-specific attachment of fluorophores, drugs, or polymers.
Photoredox CatalysisLight-induced functionalization of the phenyl ring.Precise labeling of proteins under mild, biocompatible conditions.
Nucleophilic Aromatic SubstitutionDisplacement of the chlorine atom by a nucleophile.Introduction of a variety of functional groups for diverse applications.

Design of Novel Functional Materials and Bioprobes

The unique structural and electronic properties of this compound make it an attractive building block for the design of novel functional materials and bioprobes. The incorporation of halogen atoms into amino acids can significantly influence the properties of peptides and proteins, such as their thermal and proteolytic stability. nih.gov The presence of both a chloro and a methoxy (B1213986) group can fine-tune these effects, allowing for the rational design of biomaterials with tailored characteristics.

For example, peptides and proteins containing this compound could be engineered to self-assemble into well-defined nanostructures, such as fibrils or hydrogels. These materials could find applications in tissue engineering, drug delivery, and as scaffolds for biocatalysis. The halogen bond, a noncovalent interaction involving the chlorine atom, could play a crucial role in directing the assembly and stabilizing the final architecture of these materials.

Furthermore, this UAA could be incorporated into peptides designed as sensitive bioprobes. The local environment surrounding the substituted phenyl ring can influence its spectroscopic properties, providing a readout of protein conformation, dynamics, and binding events. For instance, the site-specific incorporation of p-iodo-L-phenylalanine has been successfully used to facilitate the structural determination of proteins by X-ray crystallography. nih.gov A similar approach using this compound could aid in structural biology studies.

Applications in Targeted Biochemical Pathway Modulation

Unnatural amino acids can act as powerful tools to probe and modulate biochemical pathways. They can function as inhibitors or modulators of enzymes, or be used to trap protein-protein interactions. 4-Chloro-L-phenylalanine, a related compound, is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. sigmaaldrich.com This demonstrates the potential of chlorinated phenylalanine derivatives to specifically target and modulate key enzymatic pathways.

The unique substitution pattern of this compound could lead to novel inhibitory or modulatory activities. The combination of the electron-withdrawing chloro group and the electron-donating methoxy group can alter the binding affinity and specificity of peptides containing this UAA for their target receptors or enzymes. This opens up the possibility of designing highly selective inhibitors for therapeutic applications or chemical probes to dissect complex biological processes.

Metabolic crosstalk between different amino acid biosynthetic pathways offers another avenue for modulation. For example, intermediates of the phenylalanine biosynthetic pathway have been shown to influence auxin formation in plants. nih.gov By introducing this compound into such systems, it may be possible to perturb these pathways in a controlled manner, providing insights into their regulation and interplay.

Exploration in Unnatural Protein Engineering and Synthetic Biology

The genetic incorporation of unnatural amino acids into proteins is a cornerstone of synthetic biology, enabling the creation of proteins with novel functions. nih.gov Research has demonstrated the successful genetic incorporation of 2-chloro-L-phenylalanine into proteins in both E. coli and mammalian cells using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. gce4all.org This provides a strong foundation for the exploration of this compound in this context.

The ability to site-specifically introduce this compound into a protein's primary sequence would allow for the precise tuning of its structure and function. pubcompare.ai The chloro and methoxy groups can alter the local hydrophobic and electronic environment, potentially enhancing protein stability, modifying enzyme activity, or creating new binding pockets. nih.gov Recent studies have highlighted the potential of 2-chloro-L-phenylalanine in developing novel protein engineering techniques to modify protein structure and function through strategic chlorination. pubcompare.ai

The genetic encoding of this UAA would also pave the way for the creation of novel biotherapeutics. For example, incorporating this compound could enhance the proteolytic resistance of peptide drugs, increasing their in vivo half-life and therapeutic efficacy. nih.gov Furthermore, the unique chemical properties of this UAA could be harnessed to develop proteins with novel catalytic activities or to create new tools for studying biological systems.

Table 2: Research Findings on the Genetic Incorporation of 2-Chloro-L-phenylalanine

Host Organism Media Concentration of UAA Protein Yield Fidelity Confirmation Reference
E. coliGMML2 mM40 mg/LMass Spectrometry gce4all.org
E. coliLBNot Specified52 mg/LNot Performed gce4all.org
HEK293T cellsNot Specified5 mM2.6-fold increase in fluorescenceNot Performed gce4all.org

Q & A

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for chlorinated aromatics ():
  • Engineering Controls : Fume hoods, closed systems.
  • PPE : Nitrile gloves, lab coats, safety goggles.
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate.
  • Waste Disposal : Incinerate in halogen-approved facilities () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.